

An In-depth Technical Guide to 4-Hydroxycyclohexanone: Chemical Structure, Stereochemistry, and Applications

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Compound of Interest

Compound Name: **4-Hydroxycyclohexanone**

Cat. No.: **B083380**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycyclohexanone, a bifunctional organic molecule, serves as a versatile building block in the synthesis of a wide array of chemical entities, particularly in the pharmaceutical and materials science sectors. Its unique structure, possessing both a ketone and a hydroxyl group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and applications of **4-hydroxycyclohexanone**, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Properties

4-Hydroxycyclohexanone is a cyclic ketone with the chemical formula $C_6H_{10}O_2$ and a molecular weight of 114.14 g/mol .^[1]^[2] The molecule consists of a six-membered cyclohexane ring substituted with a hydroxyl (-OH) group and a carbonyl (C=O) group at positions 1 and 4, respectively. This arrangement leads to the existence of stereoisomers, which significantly influences the molecule's physical and chemical properties.

Property	Value	Reference
CAS Number	13482-22-9	[2]
Molecular Formula	C ₆ H ₁₀ O ₂	[1]
Molecular Weight	114.14 g/mol	[1]
Appearance	Colorless to pale yellow liquid or solid	
Boiling Point	256 °C	[3]
Melting Point	-1 °C	[3]
Density	1.1 g/cm ³	[3]
Flash Point	124 °C	[3]
Solubility	Soluble in polar solvents like water and alcohols	[4]

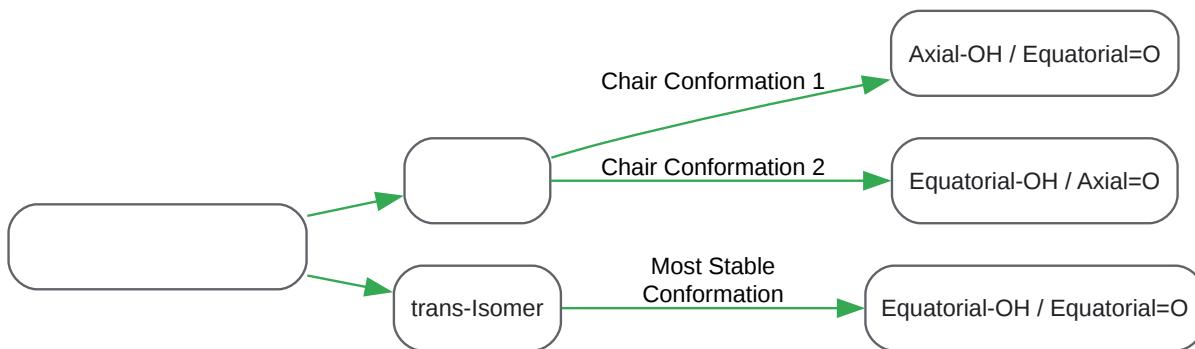
Stereochemistry and Conformational Analysis

The presence of two substituents on the cyclohexane ring gives rise to cis and trans diastereomers. The stereochemistry of **4-hydroxycyclohexanone** is crucial as it dictates the three-dimensional arrangement of the functional groups, which in turn affects its reactivity and biological activity in derivative compounds.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

- **trans-4-Hydroxycyclohexanone:** The more stable conformation of the trans isomer has both the hydroxyl and the pseudo-carbonyl group in equatorial positions, minimizing steric hindrance.
- **cis-4-Hydroxycyclohexanone:** In the cis isomer, one substituent is in an axial position while the other is equatorial. The equilibrium between the two possible chair conformations (hydroxyl axial/carbonyl equatorial and vice versa) is influenced by the solvent.

The conformational equilibrium is a critical aspect of its chemistry. The ratio of conformers can be influenced by solvent polarity due to the potential for intramolecular hydrogen bonding between the hydroxyl and carbonyl groups in the cis isomer.



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Stereoisomers and Chair Conformations of **4-Hydroxycyclohexanone**.

Synthesis of 4-Hydroxycyclohexanone

Several synthetic routes to **4-hydroxycyclohexanone** have been reported, with the most common methods involving the oxidation of 1,4-cyclohexanediol or the reduction of 1,4-cyclohexanedione.

Oxidation of 1,4-Cyclohexanediol

A mixture of cis- and trans-1,4-cyclohexanediol can be oxidized to afford **4-hydroxycyclohexanone**.

Experimental Protocol:

- Reactants: 1,4-Cyclohexanediol, ceric ammonium nitrate (CAN), sodium bromate, acetonitrile, and water.^[5]
- Procedure: To a solution of 1,4-cyclohexanediol in a mixture of acetonitrile and water, add ceric ammonium nitrate and sodium bromate.^[5] Heat the resulting mixture at reflux for approximately 2.5 hours.^[5] After cooling to room temperature, the product is extracted with an organic solvent (e.g., chloroform).^[5] The combined organic extracts are then dried,

filtered, and concentrated to yield **4-hydroxycyclohexanone**.^[5] This method has been reported to provide a high yield of the product.^[5]

Reduction of 1,4-Cyclohexanedione

The reduction of 1,4-cyclohexanedione typically yields a mixture of cis- and trans-**4-hydroxycyclohexanone**. The stereoselectivity of this reaction is highly dependent on the reducing agent and reaction conditions.

- Sodium Borohydride (NaBH₄): This is a common reducing agent that often leads to a mixture of diastereomers. The ratio of cis to trans can be influenced by the solvent and temperature.
- Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that can also be employed, with the stereochemical outcome again being sensitive to the reaction parameters.

Stereoselective Synthesis:

Achieving high stereoselectivity for either the cis or trans isomer is a significant challenge. Diastereoselective reductions can sometimes be achieved by using sterically hindered reducing agents or by employing protecting group strategies to direct the hydride attack. The separation of the cis and trans isomers can be accomplished by chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).^{[4][6][7]}
^[8]

Spectroscopic Data

The characterization of **4-hydroxycyclohexanone** and its isomers relies heavily on spectroscopic methods.

Isomer	^1H NMR (CDCl_3 , δ ppm)	^{13}C NMR (CDCl_3 , δ ppm)	IR (cm^{-1})
Mixture	1.52-2.05 (m, 8H), 2.54-2.82 (m, 1H), 4.21-4.27 (m, 1H)	Not specified for individual isomers in provided snippets.	~3400 (O-H stretch), ~1715 (C=O stretch) [9]
cis	Data not explicitly found for the pure isomer.	Data not explicitly found for the pure isomer.	Data not explicitly found for the pure isomer.
trans	Data not explicitly found for the pure isomer.	Data not explicitly found for the pure isomer.	Data not explicitly found for the pure isomer.

Note: The provided NMR data is for a mixture of isomers. The IR data is characteristic for the functional groups present.

Applications in Drug Development

4-Hydroxycyclohexanone is a valuable intermediate in the synthesis of various biologically active molecules due to its bifunctional nature.

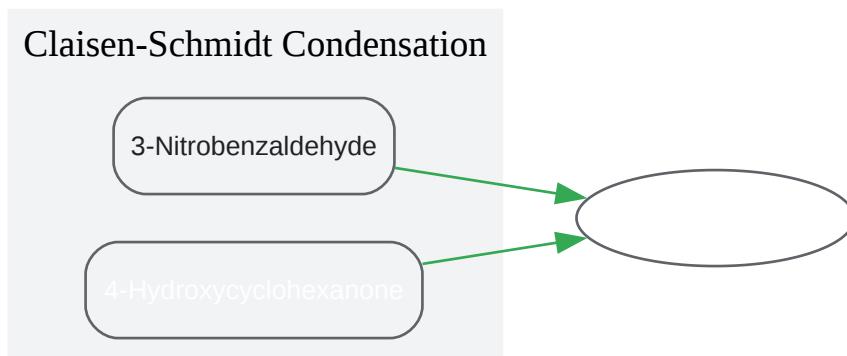
Synthesis of Anticancer Agents

4-Hydroxycyclohexanone has been utilized in the synthesis of C5-curcuminoid derivatives, which have shown potent antiproliferative activity against various cancer cell lines.[10][11] The synthesis typically involves a Claisen-Schmidt condensation reaction between **4-hydroxycyclohexanone** and substituted aromatic aldehydes.[12]

Experimental Protocol for the Synthesis of (2E,6E)-2,6-bis(3'-nitrobenzylidene)-**4-hydroxycyclohexanone**:

- Reactants: **4-Hydroxycyclohexanone**, 3-nitrobenzaldehyde, sodium hydroxide, ethanol.[11]
- Procedure: A base-catalyzed Claisen-Schmidt condensation is performed by reacting **4-hydroxycyclohexanone** with two equivalents of 3-nitrobenzaldehyde in the presence of a

base such as sodium hydroxide in an alcoholic solvent. The resulting product can be purified by recrystallization.



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Synthesis of C5-Curcuminoids from **4-Hydroxycyclohexanone**.

Precursor for Antiviral Drugs

While direct synthesis pathways starting from **4-hydroxycyclohexanone** were not explicitly detailed in the provided search results, the closely related 4-hydroxycyclohex-2-enone is a key intermediate in the synthesis of the antiviral drug oseltamivir (Tamiflu).^[13] This highlights the potential of the **4-hydroxycyclohexanone** scaffold in the development of antiviral agents.

Synthesis of Alkaloids

The **4-hydroxycyclohexanone** framework can be found within the structure of various natural products and has been a target in the total synthesis of alkaloids like epibatidine, a potent analgesic.^[14] Synthetic strategies often involve the manipulation of the ketone and hydroxyl functionalities to construct the complex bicyclic systems characteristic of these molecules.

Conclusion

4-Hydroxycyclohexanone is a fundamentally important molecule in organic synthesis, offering a gateway to a diverse range of complex chemical structures. Its stereochemical properties, particularly the relationship between its cis and trans isomers and their conformational behavior, are of paramount importance for its application in the stereocontrolled synthesis of pharmaceuticals. The ability to selectively functionalize its ketone and hydroxyl groups makes it

an invaluable tool for medicinal chemists and drug development professionals in the quest for novel therapeutic agents. Further research into stereoselective synthetic methods and the exploration of its utility in the synthesis of other complex natural products will undoubtedly continue to be a fruitful area of investigation.

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